HsClpP Agonist Activity: 21.4-Fold Improvement Over Hit Compound in Hepatocellular Carcinoma Model
Derivative SL44, which incorporates the 5-(piperidin-4-yl)-1,2,4-oxadiazole core directly related to the target compound, exhibited HsClpP agonistic activity with EC50 = 1.30 μM in α-casein hydrolysis assay and inhibited HCCLM3 cell proliferation with IC50 = 3.1 μM, representing a 21.4-fold improvement over the hit compound ADX-47273 [1]. In vivo, SL44 demonstrated superior tumor growth inhibition and safety profile compared to the kinase inhibitor sorafenib [1].
| Evidence Dimension | HsClpP agonism (EC50) and antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | EC50 = 1.30 μM; IC50 = 3.1 μM (HCCLM3 cells) for SL44 derivative |
| Comparator Or Baseline | ADX-47273 (hit compound): IC50 not explicitly provided in abstract; 21.4-fold lower potency reported |
| Quantified Difference | 21.4-fold higher potency in cell proliferation inhibition |
| Conditions | α-casein hydrolysis assay for EC50; HCCLM3 hepatocellular carcinoma cell line for IC50 |
Why This Matters
This derivative-level evidence validates the core scaffold's potential for developing HsClpP agonists with substantially improved potency over initial hits, directly relevant for oncology-focused procurement.
- [1] Liu S, Sui J, Luo B, et al. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. 2024. PMID: 38905539. View Source
